CID 78066530
Description
CID 78066530 refers to a compound registered in the PubChem database, a critical resource for cheminformatics and chemical research . Such identifiers are essential for cross-referencing compounds in pharmacological, analytical, and synthetic studies. For example, analogous PubChem entries (e.g., CID 10153267, a betulin-derived inhibitor) are structurally annotated with 2D/3D overlays and functional comparisons in biochemical assays .
Properties
Molecular Formula |
Al8Ge6 |
|---|---|
Molecular Weight |
651.6 g/mol |
InChI |
InChI=1S/8Al.6Ge |
InChI Key |
RXPFSECPKAHTKK-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Ge].[Ge].[Ge].[Ge].[Ge].[Ge] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78066530 involves multiple steps, including initial raw material selection, reaction conditions, and purification processes. For instance, one method might involve a Friedel-Craft reaction, amidation, reduction, and a tert-butyloxycarbonyl protection reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
CID 78066530 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce an alcohol or ketone, while reduction could yield an alkane or amine.
Scientific Research Applications
CID 78066530 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of CID 78066530 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison of CID 78066530 with structurally or functionally related compounds would follow methodologies highlighted in the evidence, focusing on analytical techniques, structural overlays, and bioactivity assays. Below is a framework for such a comparison, extrapolated from studies on analogous compounds:
Table 1: Structural and Functional Comparison Framework
Key Findings from Analogous Studies
Structural Differentiation : Compounds with similar backbones (e.g., steroid derivatives like DHEAS and taurocholic acid) are compared using 3D overlays to assess binding pocket compatibility in enzymes or transporters . For this compound, such overlays could clarify steric hindrance or functional group interactions.
Fragmentation Patterns: CID-based MS/MS (as in ) distinguishes isomers like ginsenosides Rf and F11 by unique fragmentation pathways . Applied to this compound, this could differentiate it from analogs with identical molecular weights but divergent structures.
Bioactivity Profiles: Studies on betulin-derived inhibitors (e.g., CID 10153267) highlight how minor structural modifications (e.g., caffeoyl substitution) enhance inhibitory potency against steroid transporters . Similar comparative assays could quantify this compound’s efficacy in target systems.
Table 2: Hypothetical Bioactivity Comparison
Methodological Considerations
Cheminformatics Tools : PubChem’s cheminformatics pipelines () enable batch comparisons of this compound with analogs using molecular descriptors (e.g., topological polar surface area, logP) to predict pharmacokinetic properties.
Mass Spectrometry : As demonstrated in and , combining LC-ESI-MS with CID or ETD fragmentation resolves structural ambiguities, particularly for isomers or glycosylated derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
